molecular formula C15H15N B14330991 3-Phenyl-5,6,7,8-tetrahydroquinoline CAS No. 101161-83-5

3-Phenyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B14330991
CAS No.: 101161-83-5
M. Wt: 209.29 g/mol
InChI Key: IQXAQFJIDGKQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline, characterized by a partially saturated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2) to obtain 2,4-substituted tetrahydroquinolines . Another method includes the hydrogenation of quinolines using heterogeneous catalysts .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of quinoline derivatives. This process is scalable and can be optimized for high yields and purity. The use of homogeneous catalysts has also been demonstrated for asymmetric hydrogenation, providing optically active tetrahydroquinolines .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets and pathways:

Properties

CAS No.

101161-83-5

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-phenyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-3,6-7,10-11H,4-5,8-9H2

InChI Key

IQXAQFJIDGKQHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.